

# Spectroscopic Profile of Pholcodine Monohydrate: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pholcodine monohydrate*

Cat. No.: *B6595996*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **pholcodine monohydrate**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed to serve as a core resource for researchers and professionals involved in the analysis and development of this compound.

## Introduction

**Pholcodine monohydrate** is a morphinane alkaloid derivative with antitussive (cough suppressant) properties.<sup>[1][2]</sup> Its chemical formula is  $C_{23}H_{30}N_2O_4 \cdot H_2O$ , and it has a molecular weight of 416.51 g/mol.<sup>[3][4]</sup> Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in pharmaceutical applications. This guide presents a summary of its key spectroscopic features.

## Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **pholcodine monohydrate**, with quantitative data summarized in structured tables for clarity and comparative analysis.

### Mass Spectrometry (MS)

Mass spectrometry of pholcodine is typically performed using electrospray ionization (ESI) coupled with a mass analyzer. The data provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.

Parameter	Value	Notes
Molecular Ion [M+H] <sup>+</sup>	m/z 399.2	Corresponds to the protonated anhydrous pholcodine molecule (C <sub>23</sub> H <sub>31</sub> N <sub>2</sub> O <sub>4</sub> ) <sup>+</sup> .
Fragment Ion	m/z 114	Attributed to the morpholinoethyl side chain. <a href="#">[5]</a>
Fragment Ion	m/z 100	A further fragment of the morpholine moiety. <a href="#">[5]</a>
Fragment Ion	m/z 284	A potential fragment, though its presence can be condition-dependent. <a href="#">[5]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, officially published assigned spectrum for **pholcodine monohydrate** is not readily available, the expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR can be predicted based on the known structure and general principles of NMR spectroscopy.

### <sup>1</sup>H NMR (Proton NMR) - Predicted Chemical Shifts

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Aromatic Protons	6.5 - 7.0	m	Protons on the benzene ring.
Vinylic Protons	5.2 - 5.8	m	Protons of the C=C double bond in the cyclohexene ring.
-O-CH <sub>2</sub> -	3.8 - 4.2	m	Protons of the ethoxy chain.
-N-CH <sub>2</sub> - (morpholine)	3.5 - 3.8	m	Protons on the morpholine ring adjacent to oxygen.
-N-CH <sub>2</sub> - (morpholine)	2.6 - 2.9	m	Protons on the morpholine ring adjacent to nitrogen.
N-CH <sub>3</sub>	2.3 - 2.5	s	Methyl group attached to the nitrogen in the piperidine ring.
Aliphatic Protons	1.5 - 3.2	m	Various protons of the fused ring system.
-OH	Variable	br s	Hydroxyl proton, chemical shift is concentration and solvent dependent.

### <sup>13</sup>C NMR (Carbon-13 NMR) - Predicted Chemical Shifts

Carbon Environment	Predicted Chemical Shift (ppm)	Notes
Aromatic C	110 - 150	Carbons of the benzene ring.
Vinylic C	120 - 140	Carbons of the C=C double bond.
-O-CH <sub>2</sub> -	65 - 75	Carbons of the ethoxy chain and morpholine ring adjacent to oxygen.
-N-CH <sub>2</sub> -	50 - 60	Carbons of the morpholine ring adjacent to nitrogen.
N-CH <sub>3</sub>	~45	Methyl carbon attached to nitrogen.
Aliphatic C	20 - 60	Various carbons of the fused ring system.

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **pholcodine monohydrate** shows characteristic absorption bands corresponding to its various functional groups. A study has shown that the FT-IR spectra of commercial and recrystallized **pholcodine monohydrate** are virtually identical.[\[4\]](#)

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3400 (broad)	O-H (alcohol and water)	Stretching
~3050	C-H (aromatic)	Stretching
~2950-2850	C-H (aliphatic)	Stretching
~1600, ~1500	C=C (aromatic)	Stretching
~1250	C-O (ether)	Asymmetric Stretching
~1120	C-O (alcohol)	Stretching
~1100	C-N (amine)	Stretching

## Experimental Protocols

Detailed experimental protocols are essential for reproducible spectroscopic analysis. The following are generalized yet detailed methodologies for obtaining the spectroscopic data presented above.

### Mass Spectrometry (LC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **pholcodine monohydrate** in a suitable solvent mixture, such as methanol:water.
- Chromatographic Separation (LC):
  - Column: A C18 reverse-phase column is typically used.
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: Typically 0.2-0.5 mL/min.
  - Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometric Detection (MS):
  - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  - Capillary Voltage: Typically 3-4 kV.
  - Source Temperature: 100-150  $^{\circ}$ C.
  - Desolvation Gas: Nitrogen, with a flow rate appropriate for the instrument.
  - Mass Range: Scan from m/z 50 to 500.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **pholcodine monohydrate** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ) in an NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Spectrometer Frequency: 400 MHz or higher for better resolution.
  - Pulse Program: A standard single-pulse experiment (zg30 or similar).
  - Number of Scans: 16-64 scans for a good signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: A range covering approximately -1 to 10 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Spectrometer Frequency: 100 MHz or higher.
  - Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
  - Number of Scans: 1024 or more scans may be needed due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: A range covering approximately 0 to 200 ppm.

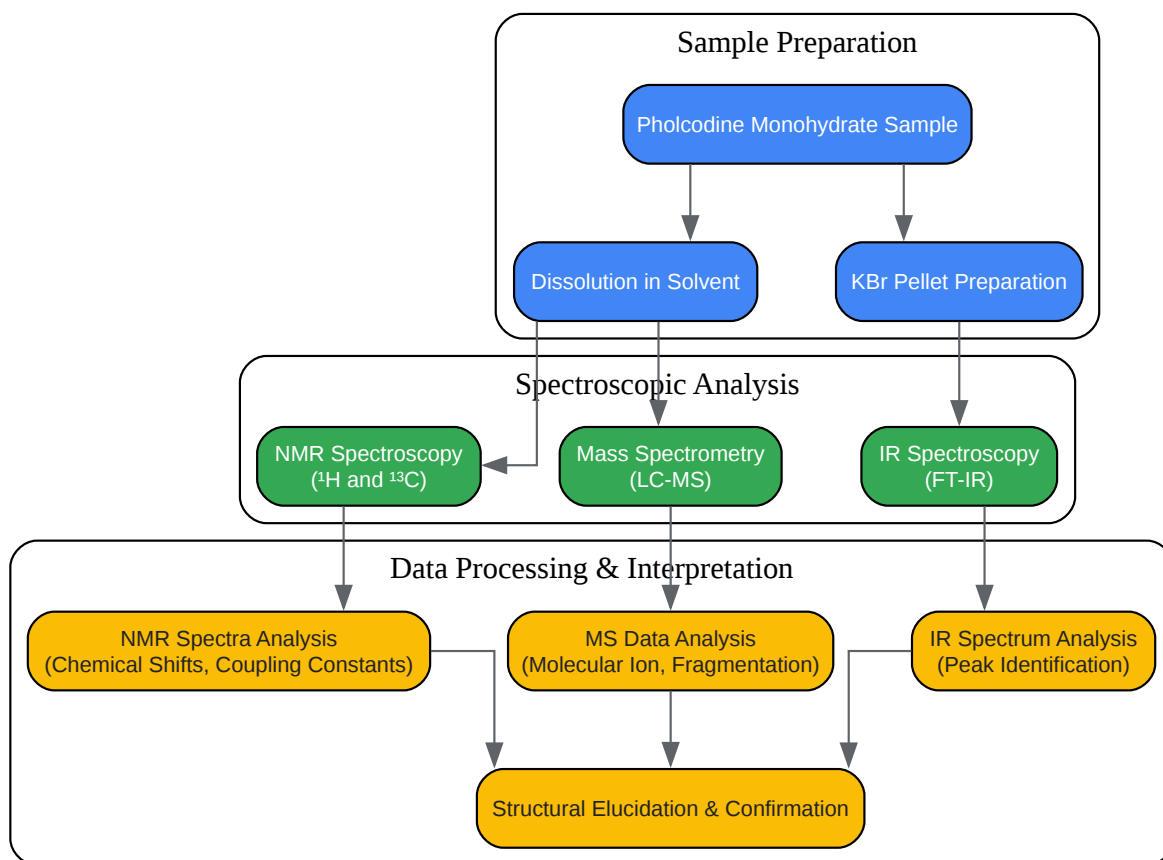
## Infrared (IR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **pholcodine monohydrate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method):

- Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Apply pressure to ensure good contact between the sample and the crystal.
- Spectral Acquisition:
  - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
  - Spectral Range: Typically 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32 scans.
  - Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like **pholcodine monohydrate**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pholcodine | C<sub>23</sub>H<sub>30</sub>N<sub>2</sub>O<sub>4</sub> | CID 5311356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Pholcodine monohydrate [midas-pharma.com]



- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. scirp.org [scirp.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Pholcodine Monohydrate: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595996#spectroscopic-data-of-pholcodine-monohydrate-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)